molecular formula C17H24N2O5 B2912528 3-(2,4-dimethoxyphenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea CAS No. 1902921-57-6

3-(2,4-dimethoxyphenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea

Cat. No.: B2912528
CAS No.: 1902921-57-6
M. Wt: 336.388
InChI Key: VEZWYXUMRMSWFS-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a dimethoxyphenyl group and an octahydrobenzo[b][1,4]dioxin moiety, linked by a urea functional group. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea typically involves the reaction of 2,4-dimethoxyaniline with an appropriate isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with reaction temperatures maintained at room temperature to slightly elevated levels.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the large-scale synthesis of the precursor compounds. The reaction conditions are optimized for high yield and purity, often employing automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the urea group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s urea group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved in its action may include signal transduction cascades and metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethoxyphenyl)-3-(cyclohexyl)urea: Similar structure but with a cyclohexyl group instead of the octahydrobenzo[b][1,4]dioxin moiety.

    1-(2,4-Dimethoxyphenyl)-3-(phenyl)urea: Features a phenyl group, offering different chemical and biological properties.

Uniqueness

3-(2,4-dimethoxyphenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea is unique due to its combination of the dimethoxyphenyl and octahydrobenzo[b][1,4]dioxin groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-21-12-4-5-13(15(10-12)22-2)19-17(20)18-11-3-6-14-16(9-11)24-8-7-23-14/h4-5,10-11,14,16H,3,6-9H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZWYXUMRMSWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2CCC3C(C2)OCCO3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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